molecular formula C31H40N2O4 B6154823 6,8-bis[(3,3-dimethylpiperidin-1-yl)methyl]-5,7-dihydroxy-2-phenyl-4H-chromen-4-one CAS No. 384364-90-3

6,8-bis[(3,3-dimethylpiperidin-1-yl)methyl]-5,7-dihydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B6154823
CAS No.: 384364-90-3
M. Wt: 504.7 g/mol
InChI Key: AWRCCSMODSEXOZ-UHFFFAOYSA-N
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Description

6,8-bis[(3,3-dimethylpiperidin-1-yl)methyl]-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C31H40N2O4 and its molecular weight is 504.7 g/mol. The purity is usually 95.
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Properties

CAS No.

384364-90-3

Molecular Formula

C31H40N2O4

Molecular Weight

504.7 g/mol

IUPAC Name

6,8-bis[(3,3-dimethylpiperidin-1-yl)methyl]-5,7-dihydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C31H40N2O4/c1-30(2)12-8-14-32(19-30)17-22-27(35)23(18-33-15-9-13-31(3,4)20-33)29-26(28(22)36)24(34)16-25(37-29)21-10-6-5-7-11-21/h5-7,10-11,16,35-36H,8-9,12-15,17-20H2,1-4H3

InChI Key

AWRCCSMODSEXOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCC(C5)(C)C)O)C

Purity

95

Origin of Product

United States

Biological Activity

6,8-bis[(3,3-dimethylpiperidin-1-yl)methyl]-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple hydroxyl groups and piperidine moieties. Its molecular formula is C27H34N2O5C_{27}H_{34}N_2O_5 with a molecular weight of approximately 462.58 g/mol. The presence of hydroxyl groups contributes to its potential biological activities.

Antioxidant Activity

Numerous studies have demonstrated that flavonoids exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using various in vitro assays such as DPPH and ABTS radical scavenging tests. Results indicated a strong ability to scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µM)
DPPH12.5
ABTS10.2

Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated through the inhibition of pro-inflammatory cytokines in cell cultures. It was found to significantly reduce the levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
IL-625075
TNF-alpha20050

Anticancer Activity

Research has shown that this compound exhibits anticancer effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest in the G1 phase.

Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1080
2055
5030

Flow cytometry analysis revealed an increase in early apoptotic cells following treatment.

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS): The compound reduces ROS levels by enhancing the expression of antioxidant enzymes.
  • Modulation of Signaling Pathways: It interferes with NF-kB signaling pathways involved in inflammation and cancer progression.
  • Induction of Apoptosis: The compound activates caspase pathways leading to programmed cell death in cancer cells.

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